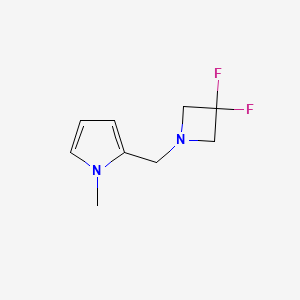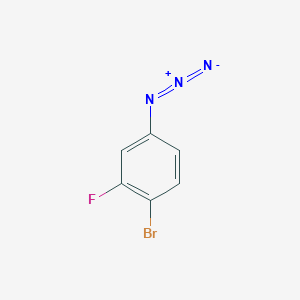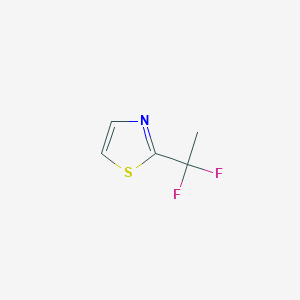
2-(1,1-Difluoroethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Difluoroethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C5H5F2NS and its molecular weight is 149.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview of Thiazole Derivatives
Thiazole derivatives, including 2-(1,1-Difluoroethyl)-1,3-thiazole, are recognized for their broad spectrum of biological and pharmacological activities. The thiazole core structure serves as a fundamental scaffold in medicinal chemistry, contributing to the discovery and development of compounds with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. These derivatives are explored for their therapeutic potential, focusing on enzyme targets and modulating enzymes related to metabolism, which highlights their importance in the design of novel therapeutic agents (Leoni et al., 2014).
Pharmacological Evaluations
The synthesis of benzofused thiazole derivatives and their evaluation for antioxidant and anti-inflammatory activities showcase the therapeutic promise of thiazole derivatives. Through cyclocondensation reactions and in vitro screenings, these compounds demonstrate significant biological activities. Their potential as new anti-inflammatory and antioxidant agents is evident, offering a promising template for the development of novel therapeutic agents (Raut et al., 2020).
Biological Importance and Synthetic Applications
Thiazolidines and their derivatives, which are closely related to thiazole compounds, are highlighted for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective properties. These compounds are pivotal in medicinal chemistry for designing new drug candidates, reflecting the versatility and therapeutic relevance of the thiazole scaffold and its derivatives (Rosales-Hernández et al., 2022).
Structural Modifications and Chemotherapeutic Potential
Recent studies emphasize the structural modifications of benzothiazoles and their conjugates, demonstrating their significant anticancer potential. By exploring various series of benzothiazoles and their conjugates, researchers have identified new antitumor agents. The review of structural modifications and the development of benzothiazole-based compounds as potential chemotherapeutics underline the critical role of the thiazole scaffold in drug discovery and development (Ahmed et al., 2012).
Propiedades
IUPAC Name |
2-(1,1-difluoroethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NS/c1-5(6,7)4-8-2-3-9-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMKARNXFYGTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
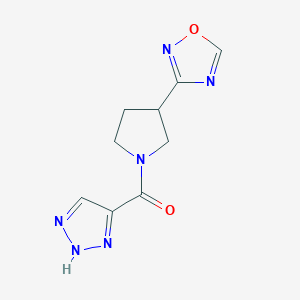
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2767574.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767575.png)
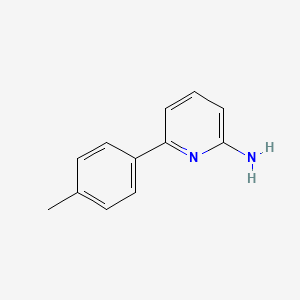
![3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2767577.png)
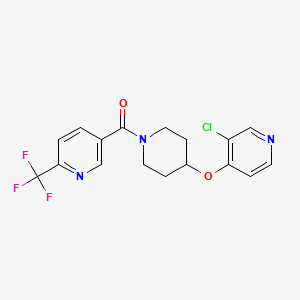

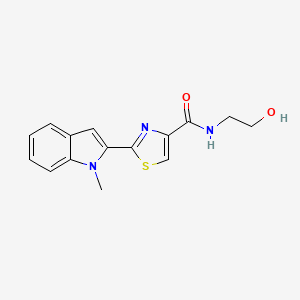
![N-[4-(benzyloxy)phenyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B2767584.png)
![5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile](/img/structure/B2767585.png)
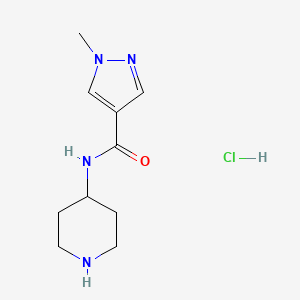
![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2767589.png)
